zinc;(E)-4-ethoxy-4-oxobut-2-enoate
zinc;(E)-4-ethoxy-4-oxobut-2-enoate
Brand Name:
Vulcanchem
CAS No.:
62008-21-3
VCID:
VC20851472
InChI:
InChI=1S/C6H8O4.Zn/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/b4-3+;
SMILES:
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Zn+2]
Molecular Formula:
C6H8O4Zn
Molecular Weight:
209.5 g/mol
zinc;(E)-4-ethoxy-4-oxobut-2-enoate
CAS No.: 62008-21-3
Cat. No.: VC20851472
Molecular Formula: C6H8O4Zn
Molecular Weight: 209.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62008-21-3 |
|---|---|
| Molecular Formula | C6H8O4Zn |
| Molecular Weight | 209.5 g/mol |
| IUPAC Name | (E)-4-ethoxy-4-oxobut-2-enoic acid;zinc |
| Standard InChI | InChI=1S/C6H8O4.Zn/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/b4-3+; |
| Standard InChI Key | MSROJJRDHUUOCL-BJILWQEISA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C(=O)O.[Zn] |
| SMILES | CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Zn+2] |
| Canonical SMILES | CCOC(=O)C=CC(=O)O.[Zn] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator